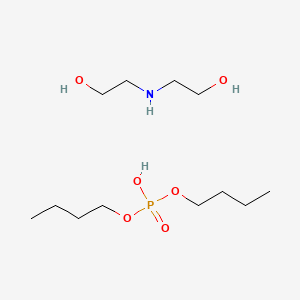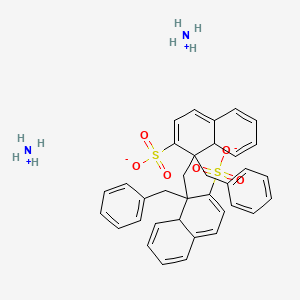
Diammonium 1,1'-methylenebis((phenylmethyl)naphthalene-2-sulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium 1,1’-methylenebis((phenylmethyl)naphthalene-2-sulphonate) is a complex organic compound with the molecular formula C35H36N2O6S2 It is known for its unique structure, which includes two naphthalene rings connected by a methylene bridge and substituted with phenylmethyl groups and sulphonate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diammonium 1,1’-methylenebis((phenylmethyl)naphthalene-2-sulphonate) typically involves the reaction of naphthalene, benzyl alcohol, sulphuric acid, formaldehyde, and ammonia. The process begins with the sulphonation of naphthalene to introduce sulphonate groups. This is followed by the reaction with benzyl alcohol and formaldehyde to form the methylene bridge and phenylmethyl groups. Finally, the compound is neutralized with ammonia to form the diammonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but optimized for higher yields and purity. The process involves precise control of temperature, pH, and reaction time to ensure the desired product is obtained efficiently. The use of continuous reactors and advanced purification techniques further enhances the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diammonium 1,1’-methylenebis((phenylmethyl)naphthalene-2-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The sulphonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Diammonium 1,1’-methylenebis((phenylmethyl)naphthalene-2-sulphonate) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity
Wirkmechanismus
The mechanism of action of diammonium 1,1’-methylenebis((phenylmethyl)naphthalene-2-sulphonate) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a chemical reaction or a biological system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diammonium 1,1’-methylenebis((phenylmethyl)naphthalene-1-sulphonate): Similar structure but with sulphonate groups at different positions.
Diammonium 1,1’-methylenebis((phenylmethyl)naphthalene-3-sulphonate): Another positional isomer with sulphonate groups at the 3-position.
Uniqueness
Diammonium 1,1’-methylenebis((phenylmethyl)naphthalene-2-sulphonate) is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. This makes it particularly valuable in applications where precise control over chemical properties is required .
Eigenschaften
CAS-Nummer |
84852-41-5 |
|---|---|
Molekularformel |
C35H38N2O6S2 |
Molekulargewicht |
646.8 g/mol |
IUPAC-Name |
diazanium;1-benzyl-1-[(1-benzyl-2-sulfonato-8aH-naphthalen-1-yl)methyl]-8aH-naphthalene-2-sulfonate |
InChI |
InChI=1S/C35H32O6S2.2H3N/c36-42(37,38)32-21-19-28-15-7-9-17-30(28)34(32,23-26-11-3-1-4-12-26)25-35(24-27-13-5-2-6-14-27)31-18-10-8-16-29(31)20-22-33(35)43(39,40)41;;/h1-22,30-31H,23-25H2,(H,36,37,38)(H,39,40,41);2*1H3 |
InChI-Schlüssel |
IXSLROFNESNUSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2(C3C=CC=CC3=CC=C2S(=O)(=O)[O-])CC4(C5C=CC=CC5=CC=C4S(=O)(=O)[O-])CC6=CC=CC=C6.[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


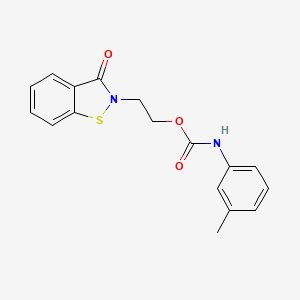
![2-Bromo-1-[4-[(1-methylethyl)thio]phenyl]propan-1-one](/img/structure/B12682923.png)
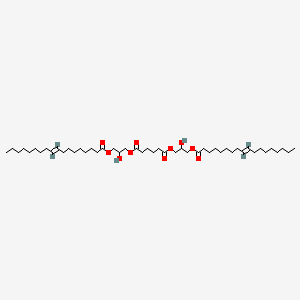


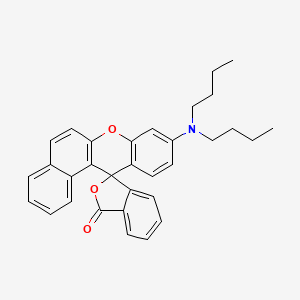
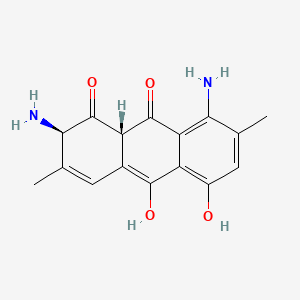

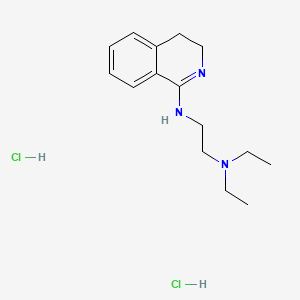

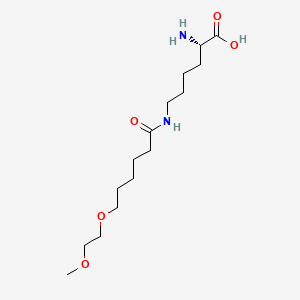
![Ethyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12682986.png)

